molecular formula C15H19N3O2S B6622463 N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine

N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine

Cat. No.: B6622463
M. Wt: 305.4 g/mol
InChI Key: VUWHTLZMQFAWMI-UHFFFAOYSA-N
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Description

N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with ethylsulfonyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylsulfonylbenzyl chloride with 5,6-dimethylpyridazin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the pyridazine ring can lead to partially or fully hydrogenated products.

Scientific Research Applications

N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the pyridazine ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine
  • N-[(4-chlorophenyl)methyl]-5,6-dimethylpyridazin-3-amine
  • N-[(4-nitrophenyl)methyl]-5,6-dimethylpyridazin-3-amine

Uniqueness

N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-4-21(19,20)14-7-5-13(6-8-14)10-16-15-9-11(2)12(3)17-18-15/h5-9H,4,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWHTLZMQFAWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CNC2=NN=C(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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